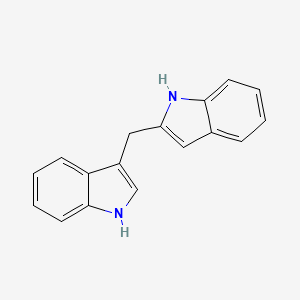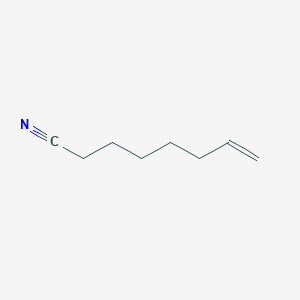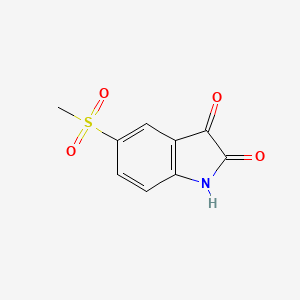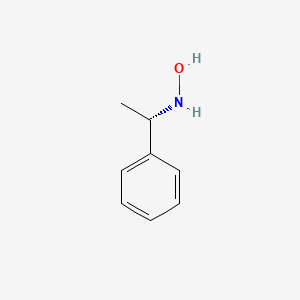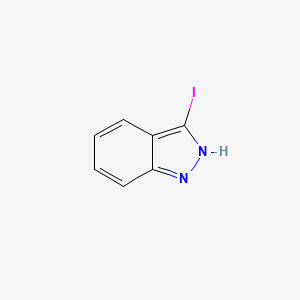
Bis(tri-o-tolylphosphine)palladium(0)
Übersicht
Beschreibung
Bis(tri-o-tolylphosphine)palladium(0) is a chemical compound with the molecular formula C42H42P2Pd . It is used as a catalyst for palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .
Synthesis Analysis
The synthesis of Bis(tri-o-tolylphosphine)palladium(0) involves the reaction of “Pd (DBA) 2” with tri-o-tolylphosphine in benzene . The reaction mixture is stirred at room temperature for 20 hours, resulting in a purple-brown solution .Molecular Structure Analysis
The molecular structure of Bis(tri-o-tolylphosphine)palladium(0) is represented by the SMILES string: [Pd].CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C.CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C . This indicates that the palladium atom is coordinated with two tri-o-tolylphosphine ligands .Chemical Reactions Analysis
As a catalyst, Bis(tri-o-tolylphosphine)palladium(0) is involved in various chemical reactions. It is used in palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .Physical And Chemical Properties Analysis
Bis(tri-o-tolylphosphine)palladium(0) has a molecular weight of 715.1 g/mol . It has a melting point of 220-225 °C . The compound is air sensitive .Wissenschaftliche Forschungsanwendungen
“Bis(tri-o-tolylphosphine)palladium(0)” is an organometallic compound . It’s used in various scientific fields, particularly in industrial chemistry, pharmaceuticals, and LED manufacturing . Here are some specific applications:
-
Palladium-Catalyzed Cross-Coupling Reactions
- This compound is used as a catalyst for palladium-catalyzed cross-coupling reactions .
- The method involves the use of this compound as a catalyst in a reaction mixture, facilitating the cross-coupling reaction .
- The outcome of this application is the successful completion of the cross-coupling reaction, which is a key process in many chemical syntheses .
-
Kumada Coupling
- “Bis(tri-o-tolylphosphine)palladium(0)” is also used in Kumada coupling .
- In this application, the compound acts as a catalyst to facilitate the coupling of Grignard reagents with various electrophiles .
- The result is the formation of a new carbon-carbon bond, which is a crucial step in many organic synthesis processes .
-
Heck Coupling
-
Amination Reactions
- “Bis(tri-o-tolylphosphine)palladium(0)” is used in amination reactions .
- In this application, the compound acts as a catalyst to facilitate the reaction of amines with aryl halides .
- The result is the formation of a new carbon-nitrogen bond, which is a crucial step in many organic synthesis processes .
-
Arylation Reactions
- This compound is used in arylation reactions .
- The method involves the use of this compound as a catalyst in a reaction mixture, facilitating the arylation reaction .
- The outcome of this application is the successful completion of the arylation reaction, which is a key process in many chemical syntheses .
-
Thin Film Deposition
- This compound is used as a precursor material in thin film deposition .
- The method involves the use of this compound in a chemical vapor deposition (CVD) process, where it is vaporized and then deposited onto a substrate to form a thin film .
- The outcome of this application is the creation of thin films, which have applications in various fields such as electronics and optics .
-
LED Manufacturing
- “Bis(tri-o-tolylphosphine)palladium(0)” is also used in the manufacturing of LEDs .
- In this application, the compound is used in the fabrication of the light-emitting layer of the LED .
- The result is the production of high-efficiency LEDs, which are widely used in various lighting and display applications .
-
Pharmaceuticals
- This compound is used in the synthesis of pharmaceuticals .
- The method involves the use of this compound as a catalyst in various chemical reactions that are used in the synthesis of pharmaceutical compounds .
- The outcome of this application is the production of various pharmaceutical compounds, which are used in the treatment of various diseases .
-
C-C Coupling Reactions
- This compound is used as a catalyst for carbon-carbon (C-C) coupling reactions .
- The method involves the use of this compound in a reaction mixture, facilitating the C-C coupling reaction .
- The outcome of this application is the successful completion of the C-C coupling reaction, which is a key process in many chemical syntheses .
- “Bis(tri-o-tolylphosphine)palladium(0)” is also used in carbon-nitrogen (C-N) coupling reactions .
- In this application, the compound acts as a catalyst to facilitate the coupling of nitrogen-containing compounds with carbon-containing compounds .
- The result is the formation of a new carbon-nitrogen bond, which is a crucial step in many organic synthesis processes .
- This compound is used in reactions with tributyltin enolates .
- The method involves the use of this compound as a catalyst in a reaction mixture, facilitating the reaction of tributyltin enolates with aryl bromides .
- The outcome of this application is the successful completion of the reaction, which is a key process in many chemical syntheses .
- “Bis(tri-o-tolylphosphine)palladium(0)” is used in coupling reactions with vinylic acetates .
- In this application, the compound acts as a catalyst to facilitate the coupling of vinylic acetates with aryl bromides .
- The result is the formation of a new carbon-carbon bond, which is a crucial step in many organic synthesis processes .
Safety And Hazards
Eigenschaften
IUPAC Name |
palladium;tris(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBIJGNGGJBNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449462 | |
| Record name | Pd[(o-tol)3P]2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tri-o-tolylphosphine)palladium(0) | |
CAS RN |
69861-71-8 | |
| Record name | Pd[(o-tol)3P]2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tri-o-tolylphosphine) Palladium(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









